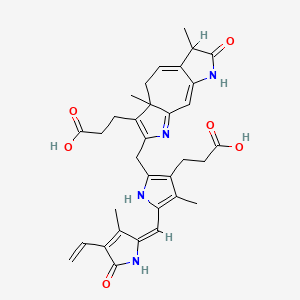
Lumirubin xiii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumirubin xiii is a photoisomer of bilirubin, a compound formed during the breakdown of heme in the body It is produced through phototherapy, a treatment commonly used for neonatal jaundice
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lumirubin xiii is synthesized through the photo-irradiation of unconjugated bilirubin. The process involves exposing bilirubin to blue-green light, which induces photoisomerization, converting bilirubin into this compound. The reaction conditions typically include:
Light Source: Blue-green light with a wavelength around 478 nm.
Temperature: Room temperature.
Solvent: Aqueous solution, often with human serum albumin to stabilize the bilirubin.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale phototherapy units that can handle significant quantities of bilirubin. The process is optimized to ensure maximum conversion efficiency and purity of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Lumirubin xiii undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous solutions, organic solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Lumirubin xiii has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study photoisomerization and photochemical reactions.
Biology: Investigated for its role in bilirubin metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating neonatal jaundice and other conditions related to bilirubin metabolism.
Industry: Utilized in the development of phototherapy devices and other medical equipment.
Mecanismo De Acción
The mechanism of action of lumirubin xiii involves its interaction with various molecular targets and pathways. Key aspects include:
Binding to Albumin: this compound binds to human serum albumin at a site different from bilirubin, affecting its transport and metabolism.
Antioxidant Activity: this compound exhibits antioxidant properties, reducing oxidative stress in cells.
Modulation of Gene Expression: It can influence the expression of genes involved in bilirubin metabolism and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bilirubin: The parent compound from which lumirubin xiii is derived.
Biliverdin: Another heme breakdown product with distinct properties.
Other Bilirubin Photoisomers: ZE- and EZ-bilirubin, which are also formed during phototherapy.
Uniqueness of this compound
This compound is unique due to its specific binding site on albumin, its lower toxicity compared to bilirubin, and its distinct photochemical properties. These characteristics make it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
83664-21-5 |
|---|---|
Fórmula molecular |
C33H36N4O6 |
Peso molecular |
584.673 |
Nombre IUPAC |
3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13+ |
Clave InChI |
BYVDUQYJIIPFIB-CFRMEGHHSA-N |
SMILES |
CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lumirubin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




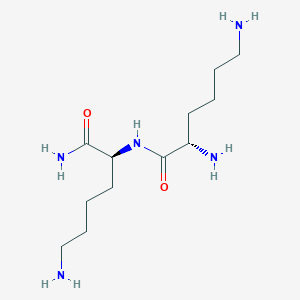
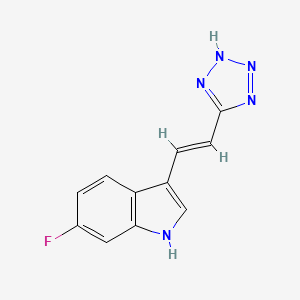
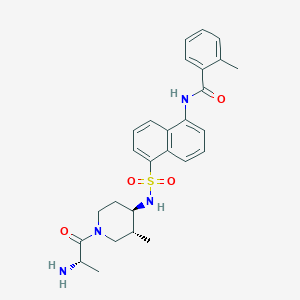
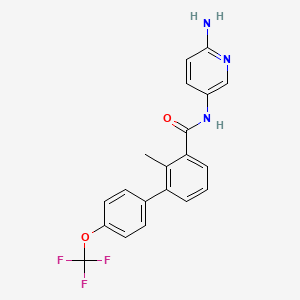
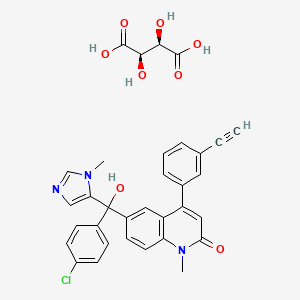
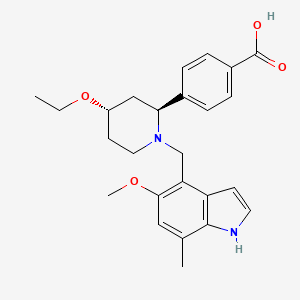
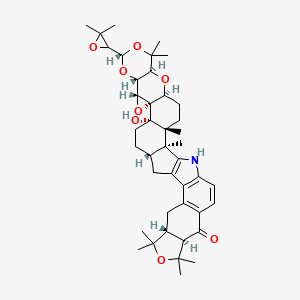
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
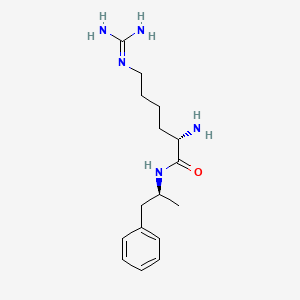
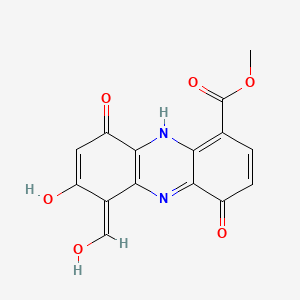

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
